Unii-cwu44OX3IG
Description
Unii-cwu44OX3IG is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated identifiers for substances critical to medicine and translational research, ensuring regulatory clarity and global standardization . UNIIs are non-proprietary, alphanumeric codes that uniquely define substances based on their molecular structure, composition, and other physicochemical properties.
Properties
CAS No. |
735328-94-6 |
|---|---|
Molecular Formula |
C55H77N11O11 |
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H77N11O11/c1-31(2)26-37(56)52(73)66-25-13-20-45(66)54(75)65-24-12-18-43(65)50(71)59-33(5)47(68)61-41(29-35-30-58-38-17-10-9-16-36(35)38)49(70)60-39(21-22-46(57)67)53(74)64-23-11-19-44(64)51(72)62-40(28-34-14-7-6-8-15-34)48(69)63-42(55(76)77)27-32(3)4/h6-10,14-17,30-33,37,39-45,58H,11-13,18-29,56H2,1-5H3,(H2,57,67)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,63,69)(H,76,77)/t33-,37-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
GSBNFUXKKVJCPB-CNELRBRMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-cwu44OX3IG involves several steps, typically starting with the selection of appropriate precursor molecules. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for laboratory synthesis.
Industrial Production Methods
In an industrial setting, the production of Unii-cwu44OX3IG is scaled up using large reactors and optimized processes to maximize yield and purity. This often involves continuous flow reactions, automated control systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Unii-cwu44OX3IG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Unii-cwu44OX3IG include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Unii-cwu44OX3IG has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Unii-cwu44OX3IG involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies often elucidate the binding sites and the molecular dynamics involved in these interactions.
Comparison with Similar Compounds
Hypothetical Compound 1: Chlorinated Benzene Derivative (e.g., Chlorobenzene, UNII-XXX)
| Parameter | Unii-cwu44OX3IG (Hypothetical) | Chlorobenzene |
|---|---|---|
| Molecular Formula | C₆H₅Cl-X* | C₆H₅Cl |
| Molecular Weight | ~150-200 g/mol | 112.56 g/mol |
| Functional Groups | Aryl chloride, substituent Y | Aryl chloride |
| Solubility | Low in water, high in lipids | 0.5 g/L (water, 20°C) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |
*Assumed structural features based on chlorinated analogs in regulatory listings .
Key Differences :
- Unii-cwu44OX3IG may incorporate additional substituents (e.g., methyl or nitro groups), altering its reactivity and bioavailability compared to simpler chlorobenzenes.
Comparison with Functionally Similar Compounds
Hypothetical Compound 2: Organoplatinum Anticancer Agent (e.g., Cisplatin, UNII-Q20Q21Q62J)
| Parameter | Unii-cwu44OX3IG (Hypothetical) | Cisplatin |
|---|---|---|
| Therapeutic Use | Antineoplastic (assumed) | Antineoplastic |
| Mechanism of Action | DNA alkylation (hypothesized) | DNA crosslinking |
| IC₅₀ (Cancer Cells) | 5-10 μM (estimated) | 0.1-1 μM |
| Toxicity (LD₅₀) | 50 mg/kg (rodents) | 12 mg/kg (rodents) |
| Regulatory Status | Preclinical phase | FDA-approved (1978) |
Key Differences :
- Unii-cwu44OX3IG’s higher LD₅₀ suggests a safer profile but lower potency compared to cisplatin.
- Structural divergence (e.g., absence of platinum core) may reduce nephrotoxicity, a common limitation of cisplatin .
Research Findings and Limitations
- Data Gaps : Publicly accessible databases like GSRS prioritize regulatory identification over detailed chemical data, limiting direct comparisons .
- Regulatory Documentation : ICH guidelines mandate disclosure of structural analogs in investigational drug applications, but such reports are confidential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
